

An In-depth Technical Guide to Amino adipic acid-d6: Properties and Applications

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Compound of Interest

Compound Name: Amino adipic acid-d6

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This guide provides a comprehensive overview of the chemical and physical properties of **Amino adipic acid-d6**, a deuterated stable isotope-labeled compound. It details its role as an internal standard in quantitative analyses and its place within key metabolic pathways.

Core Chemical and Physical Properties

Amino adipic acid-d6 is a deuterated form of α -Amino adipic acid, an intermediate in the metabolism of the essential amino acid, lysine.^{[1][2]} Its primary application in research is as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart.^[2]

Table 1: General Properties of **Amino adipic acid-d6**

Property	Value	References
IUPAC Name	2-Aminohexanedioic acid-d6	[3][4]
Synonyms	(±)-α-Aminoadipic Acid-d6, DL-α-Aminoadipic Acid-d6	[3][4]
Molecular Formula	C ₆ H ₅ D ₆ NO ₄	[3]
Molecular Weight	167.19 g/mol	[3]
CAS Number	2509058-79-9	[2]
Unlabeled CAS	542-32-5	[2]
Appearance	White to off-white solid	
Purity	≥98% (Isotopic)	

Table 2: Physicochemical Data

Property	Value	Notes	References
Melting Point	196 - 202 °C (decomposes)	Data for the non-deuterated DL-form.	[1]
Solubility	Water: Slightly soluble (2.2 mg/mL) 1M HCl: Soluble (50 mg/mL)	Data for the non-deuterated form.	
Storage	Store at 4°C, protected from light. For long-term storage in solvent, use -80°C (up to 6 months) or -20°C (up to 1 month).	[4]	

Experimental Protocols

The most common application of **Aminoadipic acid-d6** is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accurate

quantification of endogenous α -Aminoadipic acid in biological matrices like plasma or serum.^[2]

This protocol outlines a typical workflow for determining the concentration of α -Aminoadipic acid.

1. Preparation of Standards and Internal Standard:

- **Stock Solutions:** Prepare a 1 mg/mL stock solution of unlabeled α -Aminoadipic acid and a separate 1 mg/mL stock solution of **Aminoadipic acid-d6** (Internal Standard, IS) in a suitable solvent (e.g., 0.1 M HCl).
- **Calibration Standards:** Create a series of calibration standards by spiking the unlabeled α -Aminoadipic acid stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range relevant to expected physiological levels.
- **Internal Standard Working Solution:** Dilute the **Aminoadipic acid-d6** stock solution to a fixed concentration (e.g., 50 ng/mL) in the precipitation solvent (e.g., acetonitrile). This solution will be used for sample processing.

2. Sample Preparation (Protein Precipitation):

- Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
- To a 50 μ L aliquot of each sample, add 200 μ L of the internal standard working solution (containing **Aminoadipic acid-d6** in acetonitrile).
- Vortex each sample vigorously for 30 seconds to precipitate proteins.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

3. LC-MS/MS Analysis:

- **Liquid Chromatography (LC):**

- Column: Use a column suitable for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Develop a gradient elution method that provides good retention and peak shape for α -Aminoadipic acid.
- Injection Volume: 5-10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization, Positive mode (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - α -Aminoadipic acid (Analyte): Q1: m/z 162.1 \rightarrow Q3: m/z 98.1 (example transition, must be optimized).[5]
 - **Aminoadipic acid-d6** (IS): Q1: m/z 168.2 \rightarrow Q3: m/z 104.1 (example transition, must be optimized based on the d6 labeling pattern).
 - Optimize instrument parameters such as collision energy and declustering potential for both analyte and IS transitions.

4. Data Analysis:

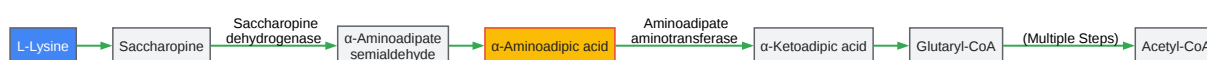
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of α -Aminoadipic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Visual diagrams help clarify the role of Aminoadipic acid in biological systems and its application in experimental settings.

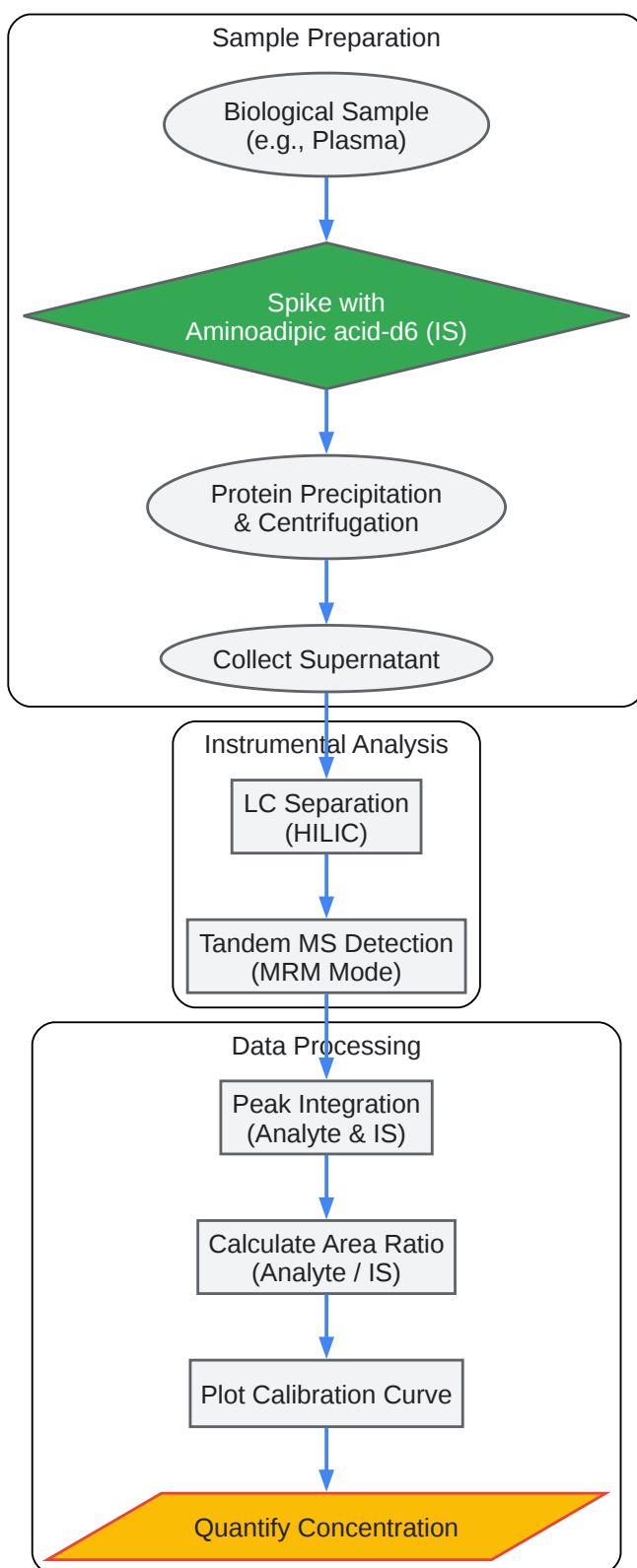
α -Aminoadipic acid is a key intermediate in the degradation of lysine in mammals. The pathway primarily occurs in the mitochondria of liver cells.[6]



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Caption: Simplified pathway of L-Lysine degradation via the α -Aminoadipic acid intermediate.

The following diagram illustrates the logical flow of a quantitative bioanalytical experiment using a stable isotope-labeled internal standard.



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Caption: Workflow for quantification of an analyte using a stable isotope-labeled internal standard.

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